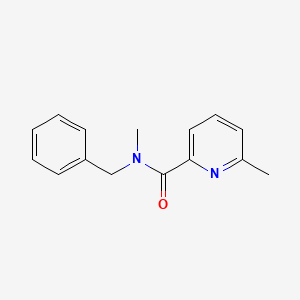![molecular formula C13H23N3O3 B7508606 Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate, commonly known as MPAC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPAC is a piperazine derivative that has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of MPAC is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the central nervous system. MPAC has been shown to interact with the GABAergic system, which is involved in the regulation of anxiety and pain. It has also been shown to interact with the opioid system, which is involved in the regulation of pain and reward.
Biochemical and Physiological Effects:
MPAC has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, increase the activity of the GABAergic system, and modulate the activity of the opioid system. MPAC has also been shown to have anxiolytic effects, reducing anxiety and promoting relaxation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPAC has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to possess a wide range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, MPAC also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on MPAC. One potential avenue is the development of new drugs based on the structure of MPAC. Another potential direction is the investigation of the potential therapeutic applications of MPAC in the treatment of various diseases such as arthritis, chronic pain, and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of MPAC and its potential side effects.
Conclusion:
In conclusion, MPAC is a promising compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It possesses a wide range of biochemical and physiological effects and has several advantages for use in lab experiments. However, further research is needed to fully understand the mechanism of action of MPAC and its potential side effects.
Métodos De Síntesis
The synthesis of MPAC involves the reaction of piperazine with piperidine-1-carbonyl chloride and methyl 2-chloroacetate. The resulting product is then purified through crystallization or chromatography to obtain the final compound. The synthesis of MPAC is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
MPAC has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various diseases such as arthritis, chronic pain, and anxiety disorders.
Propiedades
IUPAC Name |
methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-19-12(17)11-14-7-9-16(10-8-14)13(18)15-5-3-2-4-6-15/h2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOWLVFMYSVHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
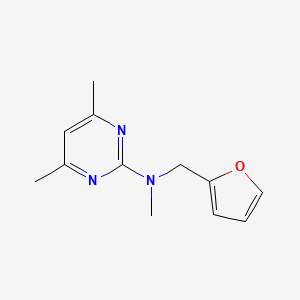
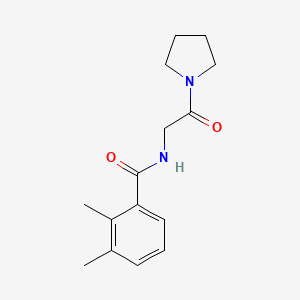
![3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7508550.png)
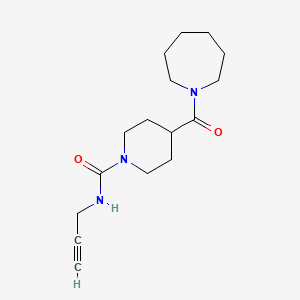

![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)
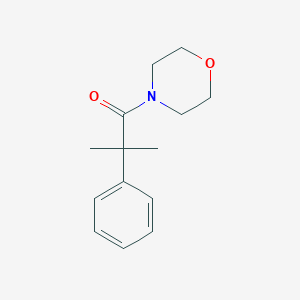
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)

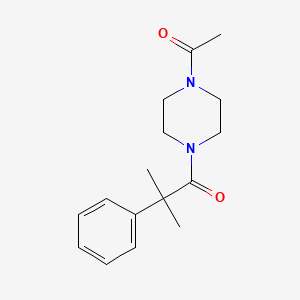
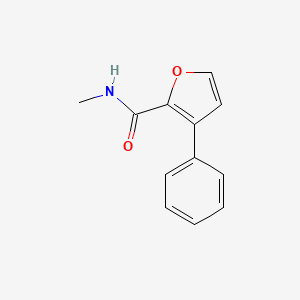
![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
